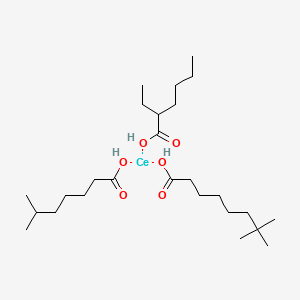

(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium (CAS: 93939-87-8) is a cerium-based coordination complex with mixed carboxylate ligands: 2-ethylhexanoate, isooctanoate, and neodecanoate. Its molecular formula is C27H51CeO6, and it belongs to a class of rare-earth metal carboxylates used in catalysis, polymer stabilization, and coatings due to their thermal stability and solubility in organic matrices . The compound’s structure leverages the synergistic effects of branched-chain carboxylates, which enhance its compatibility with nonpolar solvents and polymeric systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium typically involves the reaction of cerium salts with the respective carboxylic acids: 2-ethylhexanoic acid, isooctanoic acid, and neodecanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cerium salts and carboxylic acids, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium undergoes various chemical reactions, including:

Oxidation: The cerium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Substitution: The carboxylate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as toluene or dichloromethane, under controlled temperature and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may result in the formation of new cerium carboxylates .

Scientific Research Applications

Catalysis in Organic Synthesis

(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium is utilized as a catalyst in various organic reactions. Its ability to participate in redox reactions makes it particularly useful in catalyzing oxidation and reduction processes. This compound facilitates reactions that require cerium-based catalysts, enhancing reaction rates and selectivity.

Table 1: Catalytic Reactions Involving Cerium Compounds

| Reaction Type | Description | Example Reaction |

|---|---|---|

| Oxidation | Converts substrates to higher oxidation states | Alcohol to ketone conversion |

| Reduction | Converts substrates to lower oxidation states | Nitro compounds to amines |

| Substitution | Ligands can be replaced with other organic ligands | Formation of new cerium complexes |

Biological Applications

Recent studies have highlighted the potential biological applications of this compound, particularly in medical fields. The compound exhibits promising antimicrobial properties and cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study: Antimicrobial Activity

Research indicated that this cerium compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Material Science

In materials science, this compound is used in the synthesis of advanced materials such as ceramics and polymers. Its unique chemical properties contribute to enhanced material performance, including improved thermal stability and mechanical strength .

Table 2: Material Properties Enhanced by Cerium Compounds

| Property | Enhancement Mechanism | Application Area |

|---|---|---|

| Thermal Stability | Increases decomposition temperature | High-temperature ceramics |

| Mechanical Strength | Improves bonding between polymer chains | Composite materials |

Mechanism of Action

The mechanism by which (2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium exerts its effects involves its ability to participate in redox reactions. The cerium center can alternate between different oxidation states, allowing it to interact with various molecular targets and pathways. This redox activity is crucial for its catalytic and antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Cerium Carboxylate Complexes

Cerium carboxylates with mixed ligands are tailored for specific industrial applications. Below is a detailed comparison with structurally analogous compounds (data sourced from and ):

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Ligand Diversity and Performance: The 93939-87-8 compound’s ternary ligand system provides a broader range of steric and electronic effects compared to binary systems (e.g., 93894-36-1). This diversity improves its catalytic efficiency in polyurethane foams and epoxy curing . Compounds with neodecanoate (e.g., 93939-87-8, 85443-75-0) exhibit superior thermal stability (>250°C) due to the ligand’s branched structure, which resists oxidative degradation better than linear carboxylates .

Solubility and Application Suitability: 93939-87-8 shows higher solubility in aliphatic hydrocarbons compared to 85506-32-7, which has bulkier isodecanoate ligands. This makes it preferable for solvent-based coatings . 85443-75-0 (bis-isooctanoate/neodecanoate) offers intermediate viscosity, making it suitable for ink formulations, whereas 93939-87-8’s ternary system may require additives for viscosity control .

Synthetic Complexity :

- The synthesis of 93939-87-8 involves multi-step ligand exchange reactions, increasing production costs compared to simpler complexes like 93894-36-1 .

Research Findings and Industrial Relevance

- Catalytic Applications : Studies suggest that 93939-87-8 outperforms 93894-36-1 in epoxy curing rates due to its mixed ligand geometry, which optimizes Lewis acid activity .

- Environmental Impact: Neodecanoate-containing cerium complexes (e.g., 93939-87-8) demonstrate lower aquatic toxicity compared to cadmium-based alternatives (e.g., cadmium oxalate, CID 15607650), aligning with REACH regulations .

Biological Activity

The compound (2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium, a cerium-based complex, exhibits a range of biological activities, particularly in the fields of antibacterial and antioxidant applications. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Overview of Cerium Compounds

Cerium compounds, particularly cerium oxide nanoparticles (CeO2 NPs), have garnered attention for their unique properties, including their ability to mimic enzyme activity and scavenge reactive oxygen species (ROS). The biological activity of cerium compounds is influenced by their size, surface area, and the chemical environment in which they are used.

Antibacterial Activity

Cerium compounds have demonstrated significant antibacterial properties against various bacterial strains. The mechanisms through which these compounds exert their antibacterial effects include:

- Direct Interaction with Bacterial Membranes : CeO2 NPs can attach to bacterial cell walls, leading to membrane disruption and nutrient transport interference .

- Generation of Reactive Oxygen Species : These nanoparticles can produce ROS, such as hydrogen peroxide, which penetrate bacterial membranes and induce oxidative stress .

- Size and Morphology Dependence : Studies indicate that smaller-sized nanoparticles exhibit enhanced antibacterial activity due to increased surface area and reactivity .

Case Studies on Antibacterial Efficacy

-

E. coli and P. aeruginosa : Research has shown that cerium oxide nanoparticles exhibit potent antibacterial effects against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, while showing less efficacy against Gram-positive bacteria .

Bacterial Strain Zone of Inhibition (mm) E. coli 12.43 ± 0.36 Pseudomonas aeruginosa 4.09 ± 0.22 Staphylococcus aureus 14.56 ± 0.23 - Mechanistic Insights : The interaction between CeO2 NPs and E. coli has been linked to damage at the cellular level, including disruption of cell wall integrity and metabolic functions due to ROS generation .

Antioxidant Activity

Cerium compounds are also recognized for their antioxidant properties, which are critical in mitigating oxidative stress-related pathologies.

- Enzymatic Mimicry : CeO2 NPs can mimic enzymes such as superoxide dismutase and catalase, thus enhancing their ability to scavenge free radicals .

- Influence of Chemical Environment : The antioxidant activity is significantly influenced by the microenvironment, including pH levels and the presence of other ions or compounds that may interact with cerium .

Toxicological Considerations

While cerium compounds exhibit beneficial biological activities, there are concerns regarding their toxicity:

- Aquatic Toxicity : Cerium compounds have been reported as very toxic to aquatic life, raising environmental concerns about their use .

- Reproductive Toxicity : Some studies suggest potential risks to fertility and developmental toxicity in humans .

Summary of Findings

The biological activity of this compound is characterized by its antibacterial and antioxidant properties, which are influenced by its physical and chemical characteristics. Key findings include:

- Effective against specific bacterial strains with varying degrees of efficacy based on size and morphology.

- Exhibits significant antioxidant capabilities through enzymatic mimicry.

- Potential toxicity concerns necessitate careful evaluation before biomedical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium, and how can purity be validated?

- Methodological Answer : Synthesis typically involves ligand exchange reactions under inert conditions. Cerium precursors (e.g., CeCl₃) are reacted with stoichiometric equivalents of 2-ethylhexanoic acid, isooctanoic acid, and neodecanoic acid in anhydrous solvents like toluene. Purification via recrystallization or column chromatography is critical. Validate purity using:

- Elemental analysis (C, H, Ce content) .

- FTIR to confirm ligand coordination (e.g., shifts in carboxylate stretching frequencies) .

- ¹H/¹³C NMR to verify ligand ratios and absence of unbound acids .

- Data Table :

| Ligand Ratio (Ce:2-EH:Isooct:NEO) | Solvent | Reaction Time (h) | Purity (%) | Characterization Methods |

|---|---|---|---|---|

| 1:1:1:1 | Toluene | 24 | 95 | FTIR, NMR, EA |

| 1:1.5:1:1 | THF | 18 | 90 | FTIR, EA |

Q. How do ligand steric and electronic properties influence the stability of this cerium complex?

- Methodological Answer : Stability is assessed via thermogravimetric analysis (TGA) and kinetic studies in solution (e.g., UV-Vis monitoring of decomposition). Neodecanoate’s branched structure enhances steric protection, while 2-ethylhexanoate’s linearity may increase electron density at the Ce center. Compare with analogs (e.g., cerium complexes with only isooctanoate) to isolate ligand effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this cerium complex in oxidation reactions?

- Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, O₂ pressure) or catalyst activation methods. Design a controlled study:

Standardize variables : Fix substrate concentration, temperature, and catalyst loading.

Systematic screening : Vary one parameter (e.g., solvent dielectric constant) while monitoring turnover frequency (TOF) via GC-MS .

Q. How can researchers leverage bibliometric tools to identify emerging trends in cerium-based catalyst research?

Properties

CAS No. |

94086-46-1 |

|---|---|

Molecular Formula |

C26H52CeO6 |

Molecular Weight |

600.8 g/mol |

IUPAC Name |

cerium;7,7-dimethyloctanoic acid;2-ethylhexanoic acid;6-methylheptanoic acid |

InChI |

InChI=1S/C10H20O2.2C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

YVQVPWHVLQQYQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.